molecular formula C25H27N3O4 B2422679 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide CAS No. 872857-02-8

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide

Cat. No.: B2422679
CAS No.: 872857-02-8
M. Wt: 433.508
InChI Key: LAJGEAHDHALMPI-UHFFFAOYSA-N
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Description

2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, a morpholino group, and a phenylpropyl side chain, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction. This involves the reaction of the indole derivative with a morpholine derivative in the presence of a suitable base.

    Acylation: The final step involves the acylation of the indole derivative with an acyl chloride or anhydride to introduce the oxoethyl and phenylpropyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the morpholino group.

    Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholino group and the phenylpropyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products include indole-2-carboxylic acids and morpholino-2-oxoethyl derivatives.

    Reduction: Products include alcohol derivatives of the original compound.

    Substitution: Products include various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of cancer and neurological disorders.

Industry

In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its versatility makes it useful in various applications, from pharmaceuticals to materials science.

Mechanism of Action

The mechanism of action of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, while the morpholino group can enhance its solubility and bioavailability. The phenylpropyl side chain can further modulate its interaction with biological targets, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide: Lacks the phenylpropyl side chain, making it less versatile.

    2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide: Similar structure but with a shorter side chain, affecting its interaction with biological targets.

    2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-phenylbutyl)acetamide: Longer side chain, which can affect its solubility and bioavailability.

Uniqueness

The unique combination of the indole core, morpholino group, and phenylpropyl side chain in 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering a balance of solubility, bioavailability, and interaction with biological targets.

Properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c29-23(27-13-15-32-16-14-27)18-28-17-21(20-10-4-5-11-22(20)28)24(30)25(31)26-12-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-11,17H,6,9,12-16,18H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJGEAHDHALMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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